molecular formula C7H15ClO B13209202 1-Chloro-5-methoxy-3-methylpentane

1-Chloro-5-methoxy-3-methylpentane

Cat. No.: B13209202
M. Wt: 150.64 g/mol
InChI Key: KQYSULUXKQKSOF-UHFFFAOYSA-N
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Description

1-Chloro-5-methoxy-3-methylpentane is an organic compound with the molecular formula C7H15ClO It is a derivative of pentane, featuring a chlorine atom and a methoxy group attached to the carbon chain

Properties

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

IUPAC Name

1-chloro-5-methoxy-3-methylpentane

InChI

InChI=1S/C7H15ClO/c1-7(3-5-8)4-6-9-2/h7H,3-6H2,1-2H3

InChI Key

KQYSULUXKQKSOF-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-methoxy-3-methylpentane can be synthesized through several methods. One common approach involves the chlorination of 5-methoxy-3-methylpentane using a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-methoxy-3-methylpentane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 5-methoxy-3-methylpentanol.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 5-methoxy-3-methylpentane.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution: 5-Methoxy-3-methylpentanol.

    Oxidation: 5-Methoxy-3-methylpentanal or 5-methoxy-3-methylpentanoic acid.

    Reduction: 5-Methoxy-3-methylpentane.

Scientific Research Applications

1-Chloro-5-methoxy-3-methylpentane has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving the interaction of halogenated compounds with biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-5-methoxy-3-methylpentane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions are facilitated by specific enzymes or catalysts, depending on the context of the application.

Comparison with Similar Compounds

    1-Chloro-3-methylpentane: Similar structure but lacks the methoxy group.

    1-Chloro-5-methoxypentane: Similar structure but lacks the methyl group.

    3-Chloro-5-methoxyhexane: Similar structure but has an additional carbon atom in the chain.

Uniqueness: 1-Chloro-5-methoxy-3-methylpentane is unique due to the presence of both a chlorine atom and a methoxy group on the same carbon chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Biological Activity

1-Chloro-5-methoxy-3-methylpentane (C7H15ClO) is an organic compound that belongs to the class of chloroalkanes. Its unique structure, characterized by a chlorine atom and a methoxy group attached to a pentane backbone, suggests potential biological activities that warrant investigation. This article reviews the available literature on its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC7H15ClO
Molecular Weight150.65 g/mol
IUPAC NameThis compound
CAS Number65664556
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies indicate that it may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The presence of the chlorine atom enhances its electrophilic character, which can lead to interactions with nucleophilic sites on proteins or nucleic acids.

Biological Activity

This compound has been studied for several biological activities:

1. Antimicrobial Activity
Research suggests that chloroalkanes exhibit antimicrobial properties. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes. In vitro studies have shown that similar compounds can inhibit the growth of various pathogens, although specific data for this compound remains limited.

2. Cytotoxicity
Preliminary studies indicate potential cytotoxic effects on certain cancer cell lines. The compound's ability to induce apoptosis in these cells could be linked to its structural features, although further research is needed to confirm these findings.

3. Enzyme Inhibition
Chloroalkanes are known to inhibit enzymes involved in metabolic processes. This compound may affect enzymes such as cytochrome P450s, which play a crucial role in drug metabolism and detoxification.

Toxicological Profile

The toxicological effects of this compound are not extensively documented; however, related chloroalkanes have demonstrated various health risks:

Acute Toxicity:
Inhalation or dermal exposure may lead to respiratory irritation and skin sensitization. The NIOSH Occupational Exposure Banding process categorizes compounds based on their toxicity profiles, indicating that similar compounds can pose significant health risks at certain exposure levels .

Chronic Effects:
Long-term exposure to chloroalkanes has been associated with liver and kidney damage, as well as potential carcinogenic effects. It is crucial to assess the long-term implications of exposure to this compound through comprehensive toxicological studies.

Case Studies

While specific case studies on this compound are scarce, related compounds provide insights into its potential biological effects:

Case Study 1: Antimicrobial Properties
A study on similar chloroalkanes demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that structural modifications could enhance antimicrobial efficacy.

Case Study 2: Cytotoxic Effects in Cancer Research
Research involving structurally related compounds has shown promising results in inducing apoptosis in human breast cancer cells (MCF-7). These findings highlight the need for further investigation into the cytotoxic potential of this compound.

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